
Ethyl 2-(azetidin-3-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(azetidin-3-yloxy)acetate is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with ethyl bromoacetate. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
Ethyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic chemistry.
科学的研究の応用
Ethyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 2-(azetidin-3-yloxy)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-(azetidin-3-yloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(oxetan-3-yloxy)acetate: Contains an oxetane ring instead of an azetidine ring.
Uniqueness
This compound is unique due to its azetidine ring, which imparts specific reactivity and potential biological activity. The ring strain in azetidines makes them more reactive compared to other four-membered heterocycles, such as oxetanes .
生物活性
Ethyl 2-(azetidin-3-yloxy)acetate is a compound of significant interest due to its unique azetidine structure, which imparts specific reactivity and potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring that contributes to its chemical reactivity. The ring strain associated with azetidines enhances their potential interactions with biological targets, making them valuable in medicinal chemistry and drug development.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring facilitates these interactions through:
- Nucleophilic Attack : The strain in the azetidine structure allows for nucleophilic attack on electrophilic centers in biological molecules.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound is posited to possess antibacterial and antifungal activities, potentially effective against various pathogens. For instance, related azetidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has explored the anti-inflammatory potential of azetidine derivatives. Compounds similar to this compound demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers . The exact contribution of this compound to such effects requires further study.
Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer properties. Studies on related compounds indicate that they induce apoptosis in cancer cells by promoting DNA fragmentation and nuclear condensation . This property may be linked to the compound's ability to interact with cellular pathways involved in cell growth and survival.
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Azetidine derivative | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
| Mthis compound | Azetidine derivative | Moderate antimicrobial | Similar mechanism |
| Ethyl 2-(oxetan-3-yloxy)acetate | Oxetane derivative | Limited data available | Different reactivity profile |
特性
IUPAC Name |
ethyl 2-(azetidin-3-yloxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKRHXZUCULZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














